Diallyl trisulfide
Diallyl trisulfide
Diallyl trisulfide is an organic trisulfide that is trisulfane in which both of the hydrogens are replaced by allyl groups. A component of the essential oil of garlic and a major component of the traditional Chinese medicine allitridium, it exhibits antifungal, antitumour and antioxidant activity It has a role as an apoptosis inducer, an estrogen receptor antagonist, an antineoplastic agent, a vasodilator agent, an antioxidant, an anti-inflammatory agent, an insecticide, an antiprotozoal drug, a platelet aggregation inhibitor and an antilipemic drug.
Diallyl trisulfide is a natural product found in Allium ursinum, Allium victorialis, and other organisms with data available.
Diallyl trisulfide is a natural product found in Allium ursinum, Allium victorialis, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
2050-87-5
VCID:
VC20789673
InChI:
InChI=1S/C6H10S3/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-6H2
SMILES:
C=CCSSSCC=C
Molecular Formula:
C6H10S3
Molecular Weight:
178.3 g/mol
Diallyl trisulfide
CAS No.: 2050-87-5
Cat. No.: VC20789673
Molecular Formula: C6H10S3
Molecular Weight: 178.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Diallyl trisulfide is an organic trisulfide that is trisulfane in which both of the hydrogens are replaced by allyl groups. A component of the essential oil of garlic and a major component of the traditional Chinese medicine allitridium, it exhibits antifungal, antitumour and antioxidant activity It has a role as an apoptosis inducer, an estrogen receptor antagonist, an antineoplastic agent, a vasodilator agent, an antioxidant, an anti-inflammatory agent, an insecticide, an antiprotozoal drug, a platelet aggregation inhibitor and an antilipemic drug. Diallyl trisulfide is a natural product found in Allium ursinum, Allium victorialis, and other organisms with data available. |
|---|---|
| CAS No. | 2050-87-5 |
| Molecular Formula | C6H10S3 |
| Molecular Weight | 178.3 g/mol |
| IUPAC Name | 3-(prop-2-enyltrisulfanyl)prop-1-ene |
| Standard InChI | InChI=1S/C6H10S3/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-6H2 |
| Standard InChI Key | UBAXRAHSPKWNCX-UHFFFAOYSA-N |
| SMILES | C=CCSSSCC=C |
| Canonical SMILES | C=CCSSSCC=C |
| Appearance | Assay:≥95%A solution in acetone |
| Boiling Point | 112.00 to 120.00 °C. @ 16.00 mm Hg |
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